1-Bromo-4-fluoro-2-(phenylsulfanylmethyl)benzene
Overview
Description
1-Bromo-4-fluoro-2-(phenylsulfanylmethyl)benzene is an organic compound with the molecular formula C13H10BrFS. It is a derivative of benzene, featuring bromine, fluorine, and a phenylsulfanylmethyl group as substituents. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-fluoro-2-(phenylsulfanylmethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-fluoro-2-(phenylsulfanylmethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Safety measures are crucial due to the hazardous nature of bromine and other reagents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-fluoro-2-(phenylsulfanylmethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The phenylsulfanylmethyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an organic solvent like toluene or ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced forms of the phenylsulfanylmethyl group.
Scientific Research Applications
1-Bromo-4-fluoro-2-(phenylsulfanylmethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which 1-Bromo-4-fluoro-2-(phenylsulfanylmethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine and fluorine atoms influence the reactivity and selectivity of the compound. The phenylsulfanylmethyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which are important in biological systems.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to the active site or allosteric sites, affecting the enzyme’s activity.
Receptor Binding: It can interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but lacks the phenylsulfanylmethyl group, making it less versatile in certain reactions.
4-Bromo-1-fluoro-2-(methylthio)benzene: Similar but with a methylthio group instead of phenylsulfanylmethyl, affecting its reactivity and applications.
Uniqueness: 1-Bromo-4-fluoro-2-(phenylsulfanylmethyl)benzene is unique due to the presence of both bromine and fluorine atoms, along with the phenylsulfanylmethyl group. This combination of substituents provides a distinct reactivity profile and makes it valuable in various synthetic and research applications.
Properties
IUPAC Name |
1-bromo-4-fluoro-2-(phenylsulfanylmethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFS/c14-13-7-6-11(15)8-10(13)9-16-12-4-2-1-3-5-12/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPXECJKYZBDBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=C(C=CC(=C2)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235000 | |
Record name | Benzene, 1-bromo-4-fluoro-2-[(phenylthio)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443340-61-1 | |
Record name | Benzene, 1-bromo-4-fluoro-2-[(phenylthio)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443340-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-4-fluoro-2-[(phenylthio)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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